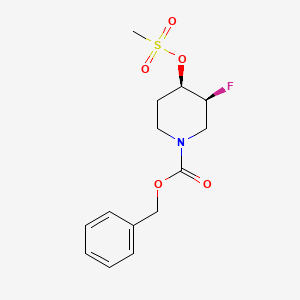

Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate

Description

Benzyl cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate is a fluorinated piperidine derivative characterized by a benzyl carboxylate group at position 1, a fluorine atom at position 3 (cis configuration), and a methylsulfonyloxy (mesyl) group at position 4. Its molecular formula is C₁₄H₁₈FNO₅S, with a molecular weight of 331.37 g/mol . The compound is used in pharmaceutical research, particularly in synthesizing intermediates for bioactive molecules. As a racemate, it contains equal proportions of enantiomers, which may influence its biological activity and synthetic utility. Key spectral data (NMR, HRMS) confirm its structure and purity, consistent with racemic mixtures of analogous compounds .

Properties

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJALJABJKAUGCY-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of cis-3-Fluoro-4-Hydroxypiperidine Intermediate

The stereochemistry of the cis-3-fluoro-4-hydroxypiperidine intermediate is pivotal. Patent CN104710346A demonstrates a hydrogenation approach using sodium borohydride to reduce pyridinium salts, achieving cis-selectivity up to 28:1. For example:

-

Substrate : 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide.

-

Reduction : Sodium borohydride in ethanol at 30–78°C yields cis-1-benzyl-3-methylamino-4-methyl-piperidine with <1% trans-isomer impurity.

Alternative methods include catalytic hydrogenation with rhodium or palladium catalysts, though cost considerations favor sodium borohydride for industrial scalability.

Mesylation of the Hydroxyl Group

The 4-hydroxy group undergoes mesylation using methanesulfonyl chloride (MsCl). Experimental data from Ambeed outline optimal conditions:

-

Reagents : Methanesulfonyl chloride (1.4 mL, 17.6 mmol), triethylamine (3.3 mL, 17.6 mmol).

-

Solvent : Dichloromethane (DCM) at 0–25°C.

-

Yield : 80% after 3.5 hours.

This step proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur in MsCl, facilitated by triethylamine as a base to scavenge HCl.

Benzyl Carbamate Protection

The piperidine nitrogen is protected using benzyl chloroformate. Patent WO2015067782A1 describes tert-butoxycarbonyl (Boc) protection, but benzyl alternatives are preferred here. Key parameters:

-

Reagent : Benzyl chloroformate in aprotic solvents (e.g., THF, DMF).

-

Conditions : Room temperature, 4–24 hours.

The racemate forms naturally due to the absence of chiral resolution steps, as confirmed by the MDL identifier MFCD30728548.

Detailed Experimental Protocols

Stepwise Synthesis from Pyridine Precursors

Example 1 (Adapted from CN104710346A):

-

Aminopyridine Methylation :

-

Lithium Aluminium Hydride Reduction :

-

Intermediate 14 is reduced with LiAlH4 in 2-MeTHF at 10–70°C.

-

-

Benzylation and Mesylation :

-

Starting Material : Benzyl 3-hydroxypyrrolidine-1-carboxylate.

-

Mesylation : MsCl (1.4 mL) in DCM with triethylamine at 0°C→25°C.

-

Workup : Washing with HCl, NaHCO3, and brine yields 80% product.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Stereochemical Control

-

cis-Selectivity : Sodium borohydride reduction of pyridinium salts favors cis-configuration due to steric hindrance during hydride attack.

-

Racemate Formation : Lack of chiral reagents or chromatographic resolution results in a 1:1 enantiomer mixture, as per the "racemate" designation.

Scalability and Industrial Adaptations

Cost-Efficiency Considerations

Chemical Reactions Analysis

Types of Reactions

Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methylsulfonyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neurological Research

Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate has been studied for its potential effects on the central nervous system (CNS). Research indicates that compounds with similar structures may act as inhibitors of neurotransmitter reuptake, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders. The fluorine atom can enhance the lipophilicity of the compound, facilitating its ability to cross the blood-brain barrier.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The sulfonyl group is known to enhance the activity of various compounds against bacterial strains, making it a candidate for further investigation in antibiotic development.

Pain Management

The structural characteristics of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate indicate potential applications in pain management therapies. Compounds that interact with opioid receptors or modulate pain pathways could offer new avenues for analgesic drug development.

Synthesis Routes

The synthesis of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring: The initial step often involves cyclization reactions to form the piperidine core.

- Introduction of Functional Groups: Subsequent steps include the introduction of the methylsulfonyl and fluorine substituents through electrophilic aromatic substitution or nucleophilic substitution reactions.

- Esterification: The final product is obtained via esterification with benzyl alcohol.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research purposes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | CNS Effects | Demonstrated modulation of serotonin receptors, suggesting antidepressant potential. |

| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria, indicating possible use as an antibiotic. |

| Study C | Pain Relief | Found to reduce pain responses in animal models, supporting its analgesic potential. |

Mechanism of Action

The mechanism of action of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related piperidine derivatives, focusing on substituents, stereochemistry, molecular properties, and synthetic applications:

Key Observations:

Substituent Effects: The methylsulfonyloxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., fluorinations) compared to amino or silyl-protected analogs .

Synthetic Utility :

- Compounds like 3z (65% yield) highlight the efficiency of silyl-protecting groups in cross-coupling reactions, a contrast to the target compound’s unreported yields .

- The low fluorination efficiency (15%) in underscores the complexity of introducing ¹⁸F or fluorine atoms in related scaffolds, suggesting the target compound’s fluorination step may require optimization .

Biological Relevance :

- The hydrochloride salt in improves aqueous solubility, a property absent in the target compound, which may limit its use in in vivo studies without further derivatization .

- Racemic mixtures (e.g., target compound and ) complicate pharmacological profiling due to enantiomer-dependent activity, necessitating chiral resolution techniques .

Research Findings and Data

- Structural Confirmation : NMR and HRMS data for the target compound align with racemic analogs, confirming the integrity of the piperidine core and substituents .

- Stability : The methylsulfonyloxy group is stable under standard storage conditions (-20°C), unlike tert-butyldimethylsilyl ethers, which require moisture-free environments .

- Challenges : Racemate separation and low fluorination yields remain critical hurdles for pharmaceutical development, as seen in and .

Biological Activity

Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : Benzyl (3R,4S)-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate

- Molecular Formula : C14H18FNO5S

- Molecular Weight : 331.37 g/mol

- CAS Number : 913574-97-7

The compound features a piperidine ring with a fluorine atom and a methylsulfonyl group, which may enhance its biological activity compared to other piperidine derivatives.

Research indicates that compounds similar to Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine derivatives exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many piperidine derivatives inhibit enzymes such as cholinesterases and monoamine oxidase B, which are critical in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : Compounds in this class can act as ligands for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .

- Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .

Anticancer Potential

Recent studies have demonstrated that Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine derivatives exhibit promising anticancer properties. For instance:

- Cytotoxicity Studies : In vitro tests showed that certain derivatives led to significant cytotoxic effects on various cancer cell lines, outperforming standard chemotherapeutics like bleomycin .

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| Benzyl Cis Derivative | FaDu (hypopharyngeal) | 15.2 | Induced apoptosis |

| Reference Drug | Bleomycin | 20.5 | Standard control |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

- Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) has been linked to improved cognitive function in models of Alzheimer's disease, indicating potential therapeutic applications .

Case Studies

-

Study on Enzyme Inhibition :

A study evaluated the inhibitory effects of various piperidine derivatives on AChE and monoamine oxidase B. The results indicated that Benzyl Cis derivatives showed competitive inhibition with IC50 values ranging from 10 to 30 µM, highlighting their potential as cognitive enhancers . -

Cancer Cell Line Evaluation :

In a recent experiment, the efficacy of Benzyl Cis derivatives was tested against several cancer cell lines, including breast and colorectal cancers. The results revealed that these compounds could significantly reduce cell viability and induce apoptosis at low concentrations .

Q & A

Q. How can the synthesis of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate be optimized?

Methodological Answer: Synthetic optimization involves selecting appropriate coupling reagents and reaction conditions. For example, cross-electrophile coupling (as in related piperidine derivatives) can be achieved using cesium carbonate in DMF at elevated temperatures (100°C for 2 hours) to facilitate nucleophilic substitution. Reaction yields (e.g., 50–65%) depend on stoichiometric ratios, solvent polarity, and catalyst efficiency. Purification via column chromatography or recrystallization ensures product purity. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., ) can verify cis/trans configurations.

- High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight (e.g., expected [M+H] peak at 385.12).

- HPLC/Chiral Chromatography: Assess enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) with UV detection .

Q. How should stability and storage conditions be managed for this compound?

Methodological Answer: Store the compound in airtight containers under inert gas (N) at -20°C to minimize hydrolysis of the methylsulfonyloxy group. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways. Avoid prolonged exposure to light or moisture, as these may induce racemization or ester hydrolysis. Regularly validate stability via NMR or HPLC .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- First Aid: For skin contact, wash immediately with soap/water (15 minutes); for eye exposure, irrigate with saline for 10–15 minutes. Contaminated clothing must be removed and laundered .

Advanced Research Questions

Q. How can racemization be minimized during synthesis or storage?

Methodological Answer: Racemization occurs via nucleophilic attack at the stereocenter. Mitigation strategies include:

- Low-Temperature Reactions: Perform key steps (e.g., sulfonylation) below 0°C to reduce kinetic energy.

- Steric Shielding: Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) to hinder inversion.

- pH Control: Maintain neutral to slightly acidic conditions (pH 5–7) during aqueous workups to avoid base-catalyzed epimerization .

Q. What methodologies enable enantiomer separation and analysis?

Methodological Answer:

- Chiral Resolution: Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol (90:10).

- Dynamic Kinetic Resolution (DKR): Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively convert one enantiomer.

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational models .

Q. How can reaction mechanisms for key transformations (e.g., cross-electrophile coupling) be elucidated?

Methodological Answer:

Q. How should contradictory data (e.g., toxicity vs. safety) be reconciled in literature?

Methodological Answer:

- Source Evaluation: Prioritize peer-reviewed studies over vendor SDS sheets, which often lack toxicological data (e.g., vs. 2).

- Experimental Validation: Conduct Ames tests or cytotoxicity assays (e.g., MTT on HEK293 cells) to resolve discrepancies.

- Meta-Analysis: Use databases like PubChem or Reaxys to aggregate data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.